![molecular formula C14H11Cl2N B14129843 4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline](/img/structure/B14129843.png)
4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline is an organic compound that belongs to the class of substituted anilines It is characterized by the presence of a chloro group at the 4-position of the aniline ring and a 2-chlorophenyl group attached via an ethenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline typically involves the reaction of 4-chloroaniline with 2-chlorobenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and a reducing agent such as sodium borohydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl linkage.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dichloro-2-(2-chlorophenyl)-2-(4-chlorophenyl)ethene: This compound shares structural similarities but has different chemical properties and applications.
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene: Another structurally related compound with distinct reactivity and uses.
Uniqueness
4-Chloro-2-[1-(2-chlorophenyl)ethenyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H11Cl2N |
|---|---|
Peso molecular |
264.1 g/mol |
Nombre IUPAC |
4-chloro-2-[1-(2-chlorophenyl)ethenyl]aniline |
InChI |
InChI=1S/C14H11Cl2N/c1-9(11-4-2-3-5-13(11)16)12-8-10(15)6-7-14(12)17/h2-8H,1,17H2 |
Clave InChI |
MBWDLTXWSLDTGK-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC=C1Cl)C2=C(C=CC(=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



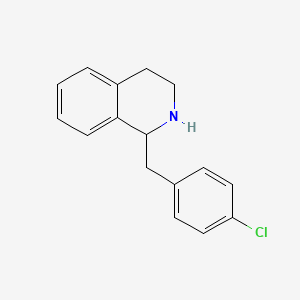

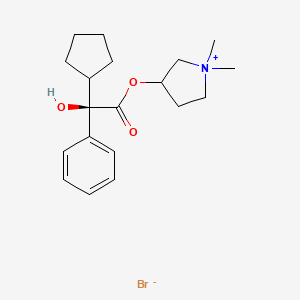

![N-{4-[(5-Tert-butyl-1,2-oxazol-3-YL)carbamoyl]-1,2,3-thiadiazol-5-YL}-2-(pyridin-3-YL)piperidine-1-carboxamide](/img/structure/B14129782.png)
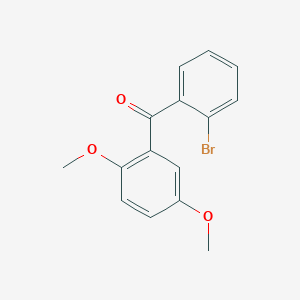
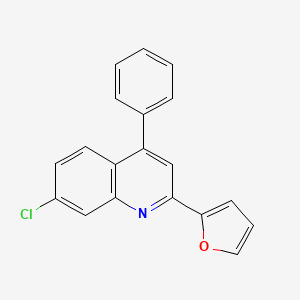
![2-chloro-N-[(4-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B14129801.png)
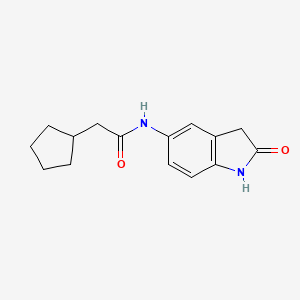



![11-[4-(Trimethylsilyl)phenyl]undecanoic acid](/img/structure/B14129847.png)
